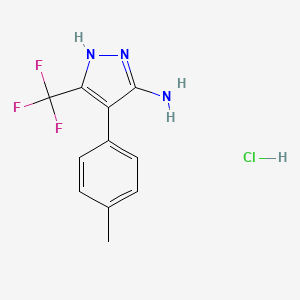

4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride

CAS No.: 1238864-82-8

Cat. No.: VC2982344

Molecular Formula: C11H11ClF3N3

Molecular Weight: 277.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1238864-82-8 |

|---|---|

| Molecular Formula | C11H11ClF3N3 |

| Molecular Weight | 277.67 g/mol |

| IUPAC Name | 4-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H10F3N3.ClH/c1-6-2-4-7(5-3-6)8-9(11(12,13)14)16-17-10(8)15;/h2-5H,1H3,(H3,15,16,17);1H |

| Standard InChI Key | FESMNTLHIJUPRR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F.Cl |

| Canonical SMILES | CC1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Characterization

4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride is a synthetic organic compound belonging to the pyrazole class of heterocycles. The compound features a p-tolyl group and a trifluoromethyl group attached to a pyrazole ring core structure, with an amine functional group providing additional reactivity potential. The hydrochloride salt form enhances its solubility and stability characteristics, making it more suitable for various applications and formulations.

Basic Chemical Information

The compound's fundamental chemical properties are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1238864-82-8 |

| Molecular Formula | C11H11ClF3N3 |

| Molecular Weight | 277.67 g/mol |

| IUPAC Name | 4-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H10F3N3.ClH/c1-6-2-4-7(5-3-6)8-9(11(12,13)14)16-17-10(8)15;/h2-5H,1H3,(H3,15,16,17);1H |

| Standard InChIKey | FESMNTLHIJUPRR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F.Cl |

The structural composition includes several key functional groups that contribute to its chemical behavior and biological interactions.

Structural Features

The compound possesses several important structural elements:

-

A pyrazole heterocyclic core with nitrogen atoms at positions 1 and 2

-

A p-tolyl (4-methylphenyl) substituent at position 4 of the pyrazole ring

-

A trifluoromethyl (CF3) group at position 3, providing metabolic stability

-

An amine group at position 5, offering hydrogen-bonding potential

-

A hydrochloride salt formation that enhances aqueous solubility

These structural characteristics contribute to the compound's chemical reactivity, binding affinity to potential biological targets, and physicochemical properties that influence its potential applications in medicinal chemistry and agrochemical development.

Physical and Chemical Properties

The physical and chemical properties of 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride determine its behavior in various environments and applications. Understanding these properties is crucial for developing appropriate formulations and applications.

Physical Properties

The compound typically appears as a solid at standard temperature and pressure, with specific physical characteristics that influence its handling and formulation properties. The presence of both hydrophobic (p-tolyl, trifluoromethyl) and hydrophilic (amine, hydrochloride) components creates an interesting balance in its solubility profile.

The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, while the hydrochloride salt form enhances water solubility compared to the free base. This dual characteristic makes it suitable for various formulation approaches in pharmaceutical applications.

Chemical Properties

The chemical reactivity of this compound is primarily determined by its functional groups:

-

The pyrazole ring serves as the core heterocyclic structure with aromatic character

-

The amine group at position 5 can participate in nucleophilic reactions and form hydrogen bonds

-

The trifluoromethyl group provides metabolic stability and modifies the electronic properties of the pyrazole ring

-

The p-tolyl group contributes hydrophobicity and potential for π-π interactions with aromatic systems in biological targets

These chemical features make the compound suitable for further derivatization and optimization in drug discovery programs.

Biological Activities and Applications

Pyrazole derivatives, including those with structural similarities to 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride, have demonstrated diverse biological activities that make them valuable scaffolds in pharmaceutical and agrochemical research.

Research Applications

The compound has value as a chemical building block in medicinal chemistry programs:

-

As a scaffold for the development of small-molecule inhibitors

-

In structure-activity relationship studies

-

As an intermediate in the synthesis of more complex bioactive molecules

-

For the preparation of chemical probes for target identification and validation

The functionalization potential of the amine group makes it particularly useful for creating derivative compounds with modified properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume